![molecular formula C9H3ClF6O B1301071 2,4-Bis(trifluoromethyl)benzoyl chloride CAS No. 53130-43-1](/img/structure/B1301071.png)
2,4-Bis(trifluoromethyl)benzoyl chloride
Overview
Description
“2,4-Bis(trifluoromethyl)benzoyl chloride” is a chemical compound with the molecular formula C9H3ClF6O . It has a molecular weight of 276.56 g/mol .
Molecular Structure Analysis
The molecular structure of “2,4-Bis(trifluoromethyl)benzoyl chloride” consists of a benzene ring substituted with two trifluoromethyl groups and one benzoyl chloride group . The exact 3D conformer and 2D structure can be found in the NIST Chemistry WebBook .
Physical And Chemical Properties Analysis
“2,4-Bis(trifluoromethyl)benzoyl chloride” is a compound with a molecular weight of 276.56 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 297 . It has a rotatable bond count of 1 .
Scientific Research Applications
2,4-Bis(trifluoromethyl)benzoyl chloride: is a versatile chemical compound with a range of applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:
Organic Synthesis
This compound serves as an important raw material and intermediate in organic synthesis. It is utilized in the creation of various organic compounds due to its reactivity and ability to introduce trifluoromethyl groups into molecules, which can significantly alter their chemical properties .
Pharmaceuticals
In the pharmaceutical industry, 2,4-Bis(trifluoromethyl)benzoyl chloride is used to synthesize intermediates for drug development. Its trifluoromethyl groups are valuable in medicinal chemistry for increasing the lipophilicity and metabolic stability of pharmaceuticals .
Agrochemicals
The compound finds application in the production of agrochemicals. It is involved in synthesizing pesticides and herbicides, where the introduction of trifluoromethyl groups can enhance their effectiveness and environmental persistence .
Dyestuff
It is also used in the dyestuff industry as an intermediate. The compound can be involved in producing dyes and pigments, particularly those requiring specific lightfastness or chemical resistance properties .
Polymer Research
2,4-Bis(trifluoromethyl)benzoyl chloride is used in polymer research, particularly in synthesizing copolymers with unique properties such as high thermal stability and chemical resistance. These polymers have potential applications in electronics and materials science .
Dielectric Materials
The compound plays a crucial role in developing dielectric materials for high-frequency flexible printed circuit boards. These materials are essential for modern electronics, where miniaturization and high performance are critical .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoyl chloride compounds often react with amines, alcohols, and other nucleophiles, suggesting that its targets could be biological molecules with these functional groups .
Mode of Action
2,4-Bis(trifluoromethyl)benzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . This interaction results in the formation of new covalent bonds, altering the structure and potentially the function of the target molecule.
Biochemical Pathways
The downstream effects would depend on the specific targets and the nature of the modifications .
Pharmacokinetics
Its bioavailability would depend on factors such as its absorption rate and metabolic stability .
Result of Action
The molecular and cellular effects of 2,4-Bis(trifluoromethyl)benzoyl chloride’s action would depend on its specific targets and the nature of the modifications it induces. Given its reactivity, it could potentially alter the function of target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 2,4-Bis(trifluoromethyl)benzoyl chloride. For instance, its reactivity might be enhanced in a basic environment due to the presence of more nucleophiles .
properties
IUPAC Name |
2,4-bis(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7(17)5-2-1-4(8(11,12)13)3-6(5)9(14,15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXHEDOCQVTEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371145 | |
Record name | 2,4-Bis(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)benzoyl chloride | |
CAS RN |
53130-43-1 | |
Record name | 2,4-Bis(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53130-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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